molecular formula Na2SiO3<br>Na2O3Si B073388 Sodium silicate CAS No. 6834-92-0

Sodium silicate

Cat. No. B073388
Key on ui cas rn: 6834-92-0
M. Wt: 100.081 g/mol
InChI Key: NTHWMYGWWRZVTN-UHFFFAOYSA-N
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Patent
US04226556

Procedure details

Since the supplying mechanisms 3' and 3" are provided in the paths of the pipes 6' and 6", respectively, the acidic reactant and the water are delivered into the mixing container 2 by the operation of these supplying mechanisms. As the supplying mechanism, a switching valve or a supplying pump can be employed, for instance. Then, the water glass is added into the acidic reactant in the mixing container 2, and the non-alkaline aqueous solution of silicic acid is prepared by mixing these two materials. The water glass, as was described before, is jetted into the acidic reactant aqueous solution from a jetting device 7 through the material container 1 and the pipe 6 by the operation of the supplying machanism 3. The jetting device 7 is formed by providing jetting apertures 8 in the end portion or the side wall of the pipe 6. The jetting apertures 8 are holes or nozzles opened towards the inside of the mixing container 2, and are adapted to provide jet streams of water glass. If the jet pressure is set to 0.5-30 kg/cm2, and preferably several kg/cm2 by controlling the supplying mechanism 3, it is sufficiently possible to allow the water glass to be added into and mixed with the acidic reactant aqueous solution. However, it is obvious that sufficient mixing of these material can be achieved by use of an agitator 9 operating at high speed with jetting.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[OH2:7]>>[Si:2]([OH:7])([OH:4])([OH:1])[OH:3].[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Since the supplying mechanisms 3' and 3" are provided in the paths of the pipes 6' and 6"
ADDITION
Type
ADDITION
Details
by mixing these two materials
CUSTOM
Type
CUSTOM
Details
The jetting device 7 is formed
CUSTOM
Type
CUSTOM
Details
by providing

Outcomes

Product
Name
Type
product
Smiles
[Si](O)(O)(O)O
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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